molecular formula C12H19NO2 B2601751 Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate CAS No. 1955548-11-4

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate

Cat. No.: B2601751
CAS No.: 1955548-11-4
M. Wt: 209.289
InChI Key: WXVRXFBFOUAZMD-UHFFFAOYSA-N
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Description

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate has several scientific research applications:

Safety and Hazards

The safety and hazards associated with Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate are not available in the literature .

Preparation Methods

The synthesis of tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-butyl 5-azaspiro[3

Properties

IUPAC Name

tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-9-5-8-12(13)6-4-7-12/h5,8H,4,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVRXFBFOUAZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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